molecular formula C14H22N2O2S2 B6757915 N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-1,1-dioxothian-3-amine

N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-1,1-dioxothian-3-amine

Cat. No.: B6757915
M. Wt: 314.5 g/mol
InChI Key: SGCJEPKHIZHGEK-UHFFFAOYSA-N
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Description

N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-1,1-dioxothian-3-amine is a complex organic compound featuring a thiazole ring, a cyclopentyl group, and a sulfone moiety

Properties

IUPAC Name

N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-1,1-dioxothian-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S2/c17-20(18)7-3-6-12(10-20)15-8-13-9-16-14(19-13)11-4-1-2-5-11/h9,11-12,15H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCJEPKHIZHGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=C(S2)CNC3CCCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-1,1-dioxothian-3-amine typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The cyclopentyl group is introduced via alkylation reactions, and the sulfone moiety is incorporated through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-1,1-dioxothian-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfone moiety can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-1,1-dioxothian-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-1,1-dioxothian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfone moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]prop-2-en-1-amine
  • N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-1-[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine

Uniqueness

N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-1,1-dioxothian-3-amine is unique due to its sulfone moiety, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack the sulfone group or have different substituents on the thiazole ring.

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